N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiomorpholinoethyl group, an isopropyl group, a methyl group, and an imidazole ring with a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving condensation, substitution, or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring could participate in electrophilic aromatic substitution reactions, and the sulfonamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. These properties could potentially be predicted using computational chemistry methods .Scientific Research Applications
Corrosion Inhibition
Sulfonamide-based compounds have been investigated for their potential in inhibiting corrosion of metals. For instance, certain sulfonamide drugs were tested as inhibitors for mild steel corrosion in sulfuric acid solutions. These studies found that the inhibition efficiency increases with the concentration of the inhibitors but decreases with rising temperature. The mode of inhibition involves the formation of a complex between the metal and the inhibitor, adhering to the Langmuir adsorption isotherm. Such insights could be valuable in designing more effective corrosion inhibitors for industrial applications (Sappani & Karthikeyan, 2014).
Biological Activity of Sulfonamide Hybrids
Sulfonamides are an important class of drugs with a wide range of pharmacological activities. Recent research has focused on developing sulfonamide hybrids, which combine sulfonamides with other biologically active scaffolds like coumarin, indole, and pyrazole. These hybrids show promise in various areas, including antibacterial, antitumor, and anti-neuropathic pain applications. The exploration of sulfonamide hybrids highlights the compound's versatility and potential in creating new therapeutic agents (Ghomashi et al., 2022).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-13(2)17-19-16(12-20(17)3)26(22,23)18-11-14(15-5-4-8-24-15)21-6-9-25-10-7-21/h4-5,8,12-14,18H,6-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOLXQAURCAPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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